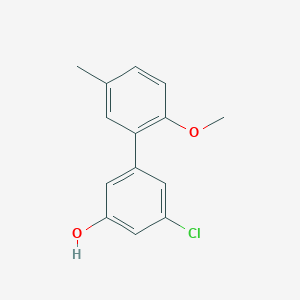
4-(3-Ethoxyphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxyphenyl)-2-chlorophenol, or 4-EPC, is a chlorinated phenolic compound that has been studied for its applications in scientific research. It is a white, crystalline powder with a molecular weight of 201.59 g/mol and a melting point of 108-110°C. 4-EPC is soluble in water and ethanol, and insoluble in hydrocarbons. It is a versatile compound that can be used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
4-EPC has a variety of applications in scientific research, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it can be used as a starting material for the synthesis of various compounds, such as 4-chloro-2-ethoxyphenol, 4-chloro-2-methoxyphenol, and 4-chloro-2-hydroxyphenol. In biochemistry, 4-EPC can be used as a substrate in enzyme assays, as well as a reagent in biochemical reactions. In pharmacology, it can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-EPC is not well understood, but it is believed to involve the formation of a covalent bond between the phenolic group and the chlorine atom. This bond is then broken by the addition of a proton, resulting in the formation of a phenolate ion. The phenolate ion can then undergo further reactions, such as oxidation or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPC are not well understood. However, it has been suggested that 4-EPC may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-EPC may also have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-EPC in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. In addition, 4-EPC is relatively inexpensive and easy to obtain.
However, there are several limitations to using 4-EPC in laboratory experiments. First, it is a toxic compound, and therefore should be handled with caution. In addition, 4-EPC may react with other compounds, resulting in unwanted side reactions. Finally, 4-EPC has a low solubility in water and ethanol, which may limit its use in certain experiments.
Future Directions
The potential applications of 4-EPC in scientific research are vast, and there are many possible future directions for further exploration. First, more research is needed to better understand the mechanism of action of 4-EPC and its biochemical and physiological effects. In addition, further studies are needed to explore the potential uses of 4-EPC in organic synthesis, biochemistry, and pharmacology. Finally, additional research is needed to explore the potential of 4-EPC as a therapeutic agent, as well as its potential toxicity and side effects.
Synthesis Methods
4-EPC can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves reacting 4-chloro-2-ethoxyphenol with an alkyl halide in the presence of a strong base, such as sodium hydroxide. The reaction produces 4-EPC as the major product, and other minor products such as 4-chloro-2-ethoxyphenol and alkyl halides.
properties
IUPAC Name |
2-chloro-4-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNQMWRXQEKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685971 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenyl)-2-chlorophenol | |
CAS RN |
1261897-19-1 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














